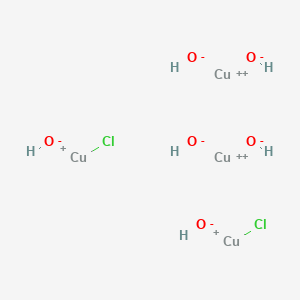

dicopper;chlorocopper(1+);hexahydroxide

Description

BenchChem offers high-quality dicopper;chlorocopper(1+);hexahydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dicopper;chlorocopper(1+);hexahydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

dicopper;chlorocopper(1+);hexahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;4*+2;;;;;;/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPOSJBMZIQEKM-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].Cl[Cu+].Cl[Cu+].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].Cl[Cu+].Cl[Cu+].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Cu4H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Crystallographic, Thermodynamic, and Catalytic Landscape of Dicopper Chloride Trihydroxide Polymorphs

Target Audience: Materials Scientists, Crystallographers, and Catalysis Researchers Document Type: Technical Whitepaper

Executive Summary

Dicopper chloride trihydroxide, chemically represented as Cu₂(OH)₃Cl, is a highly versatile compound encountered in mineralogy, archaeological conservation, and modern industrial catalysis. Often referred to as tribasic copper chloride (TBCC), this compound exhibits a complex polymorphic landscape. Understanding the thermodynamic stability, crystallization pathways, and surface chemistry of these polymorphs is critical for leveraging them in applications ranging from agricultural feed additives to advanced Fenton-like catalytic systems. This whitepaper systematically deconstructs the structural causality, synthesis protocols, and catalytic mechanisms of Cu₂(OH)₃Cl polymorphs.

Crystallographic Architecture and Polymorphism

Cu₂(OH)₃Cl exists in several distinct polymorphic forms, each characterized by unique crystallographic parameters and thermodynamic stabilities. The structural variations dictate their chemical reactivity and suitability for specific applications.

-

Atacamite (α-Cu₂(OH)₃Cl): Crystallizing in the orthorhombic system, atacamite is the most common naturally occurring polymorph. It frequently forms as an oxidation product of copper minerals under arid, saline conditions1[1].

-

Clinoatacamite: This monoclinic polymorph represents the ultimate thermodynamic sink of the Cu₂(OH)₃Cl system. It is the final corrosion product in marine atmospheric environments and is thermodynamically more stable than atacamite, paratacamite, and botallackite 2[2].

-

Paratacamite (γ-Cu₂(OH)₃Cl): A rhombohedral phase that is often stabilized by the partial substitution of Cu with heteroatoms like Zn or Ni (typically 2-3 wt.%)3[3].

-

Botallackite: A monoclinic phase that acts as the least stable, kinetic intermediate during the crystallization process4[4].

Table 1: Crystallographic and Thermodynamic Properties of Cu₂(OH)₃Cl Polymorphs

| Polymorph | Crystal System | Space Group | Stability Hierarchy | Density (g/cm³) | Key Characteristic / Role |

| Clinoatacamite | Monoclinic | P2₁/n | Highest (Thermodynamic Sink) | ~3.77 | Final stable corrosion product; highest structural complexity. |

| Atacamite | Orthorhombic | Pnma | High | ~3.76 | Most common natural polymorph; highly active catalyst. |

| Paratacamite | Rhombohedral | R3 | Intermediate | ~3.74 | Often requires Zn/Ni doping for absolute structural stability. |

| Botallackite | Monoclinic | P2₁/m | Lowest (Kinetic Phase) | ~3.60 | First to crystallize due to low activation energy; rapidly transitions. |

Thermodynamic Stability and the Simplexity Principle

The crystallization sequence of Cu₂(OH)₃Cl is a textbook manifestation of Goldsmith's simplexity principle . This principle dictates that polymorphs with simpler crystal structures possess lower kinetic barriers to nucleation and will therefore crystallize first from a supersaturated solution, even if they are thermodynamically unstable4[4].

Causality in Phase Transition: When Cu(II) and Cl⁻ ions react in alkaline media, botallackite forms almost instantaneously. Because botallackite has the lowest structural complexity, its lattice is easiest to assemble. However, driven by the thermodynamic gradient, botallackite undergoes a solvent-mediated recrystallization. Depending on the specific nature of the reaction medium (e.g., pH, temperature, chloride concentration), it transitions into the intermediate atacamite, and ultimately into the highly complex, thermodynamically stable clinoatacamite 1[1].

Figure 1: Crystallization sequence and phase transition of Cu2(OH)3Cl polymorphs.

Experimental Methodologies: Self-Validating Synthesis Protocols

Achieving phase-pure polymorphs requires strict control over reaction kinetics to prevent the system from falling into mixed-phase thermodynamic traps.

Protocol A: pH-Controlled Selective Synthesis of Clinoatacamite

To synthesize phase-pure clinoatacamite without the coprecipitation of tenorite (CuO), a buffered hydrothermal approach is required5[5].

-

Causality: Unbuffered titration causes localized pH spikes, leading to the rapid, irreversible dehydration of copper hydroxides into CuO. Utilizing a 2-(N-morpholino)ethanesulfonic acid (MES) buffer restricts the pH, guiding the morphological growth strictly toward clinoatacamite.

Step-by-Step Workflow:

-

Precursor Preparation: Dissolve 0.1 M CuCl₂ in 50 mL of deionized water under continuous magnetic stirring.

-

Buffer Integration: Add 0.05 M of MES buffer to the solution. Ensure complete dissolution.

-

pH Titration: Slowly titrate the solution with 0.1 M NaOH until the pH stabilizes at exactly 6.0. The MES buffer will resist rapid pH changes, ensuring homogeneous supersaturation.

-

Hydrothermal Aging: Transfer the solution to a Teflon-lined stainless steel autoclave and heat at 80°C for 12 hours. This prolonged thermal energy allows the kinetic botallackite phase to fully transition into the thermodynamic clinoatacamite phase.

-

Recovery: Centrifuge the resulting precipitate, wash sequentially with ethanol and deionized water to remove residual buffer, and dry under vacuum at 60°C.

Protocol B: Industrial-Scale Continuous Synthesis of Atacamite Catalyst

For industrial applications, such as agricultural feed or bulk catalysis, atacamite is synthesized via the cross-neutralization of spent etching solutions1[1].

-

Causality: By combining an alkaline copper amine complex with acidic copper chloride, the solutions mutually neutralize. This maintains a steady-state supersaturation that kinetically traps the orthorhombic atacamite phase before it can transition to clinoatacamite.

Step-by-Step Workflow:

-

Reactant Mixing: Continuously feed spent copper amine complex etching solution [Cu(NH₃)₄Cl₂] and copper(II) chloride CuCl₂ into a stirred tank reactor under mild acidic conditions.

-

Neutralization Reaction: The cross-neutralization proceeds via the stoichiometry: 3 [Cu(NH₃)₄Cl₂] + 5 CuCl₂ + 12 H₂O → 4 Cu₂(OH)₃Cl + 12 NH₄Cl

-

Separation & Purification: Extract the bright green precipitate. Wash extensively with deionized water to dissolve and remove the highly soluble NH₄Cl byproduct.

-

Drying: Dry the product to obtain a free-flowing crystalline solid with a particle size distribution of 30–100 μm.

Catalytic Applications: Fenton-like Mineralization

Beyond their structural intrigue, Cu₂(OH)₃Cl polymorphs (particularly the γ-phase and α-phase) are highly effective Fenton-like catalysts used for the environmental remediation of aromatic contaminants 6[6].

Mechanistic Causality: The catalytic efficiency of Cu₂(OH)₃Cl is rooted in its unique surface chemistry. The exposed Cu(II) sites on the crystal lattice readily form σ-Cu-ligand complexes with the phenolic hydroxyl groups of contaminants. When hydrogen peroxide (H₂O₂) is introduced, it induces a self-redox property within the catalyst. H₂O₂ transfers electrons to the Cu(II) sites, reducing them to Cu(I). This newly formed Cu(I) intermediate rapidly cleaves additional H₂O₂ molecules via homolytic fission, generating highly reactive hydroxyl radicals (•OH) that attack and mineralize the aromatic rings into CO₂ and H₂O 6[6].

Figure 2: Fenton-like catalytic cycle of Cu2(OH)3Cl for aromatic degradation.

References

-

1 | Source: wikipedia.org

-

3 | Source: researchgate.net

-

2 | Source: mdpi.com

-

4 | Source: scribd.com

-

6 | Source: researchgate.net

-

5 | Source: researchgate.net

Sources

An In-depth Technical Guide to the Crystal Structures of Atacamite and Paratacamite

This guide provides a comprehensive technical overview of the crystal structures of atacamite and paratacamite, two significant polymorphs of copper(II) hydroxychloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the crystallographic details, structural nuances, and the underlying chemical principles that define these minerals. Our focus is on delivering field-proven insights and ensuring the scientific integrity of the presented information through rigorous citation of authoritative sources.

Introduction to Copper(II) Hydroxychloride Polymorphism

Atacamite and paratacamite are naturally occurring minerals with the chemical formula Cu₂(OH)₃Cl.[1][2] They are polymorphs, meaning they share the same chemical composition but differ in their crystal structure.[3] This structural variation leads to distinct physical and chemical properties. These minerals typically form as secondary alteration products of primary copper minerals in arid, saline environments and have also been identified as corrosion products on copper and bronze artifacts.[1][2] Understanding their crystal structures is crucial for fields ranging from geochemistry and materials science to the conservation of cultural heritage. Atacamite is one of four main polymorphs of basic copper chloride, which also include paratacamite (trigonal), clinoatacamite (monoclinic), and botallackite (monoclinic).[3]

The Crystal Structure of Atacamite

Atacamite crystallizes in the orthorhombic system, a fact that fundamentally distinguishes it from its polymorph, paratacamite.[4][5]

Crystallographic Parameters:

-

Crystal System: Orthorhombic[6]

-

Space Group: Pnma (No. 62)[6]

-

Lattice Parameters: a = 6.030(2) Å, b = 6.865(2) Å, c = 9.120(2) Å, α = β = γ = 90°[6]

The structure of atacamite is characterized by a framework of distorted copper-centered octahedra. Each copper atom is coordinated by six neighboring atoms, comprising hydroxyl (OH) groups and chloride (Cl) ions.[7][8] A key feature of the atacamite structure is the Jahn-Teller distortion of the Cu(II) octahedra.[9] This distortion arises from the electronic configuration of the Cu²⁺ ion and results in an elongated octahedral geometry.

Specifically, there are two distinct copper coordination environments:

-

One copper atom is bonded to four hydroxyl groups and two chloride atoms.

-

The other copper atom is bonded to five hydroxyl groups and one chloride atom.

These distorted octahedra are linked through shared edges, forming a three-dimensional framework. The arrangement of these polyhedra and the hydrogen bonding network play a critical role in the overall stability of the atacamite structure.[10]

The Crystal Structure of Paratacamite

Paratacamite presents a more complex structural picture, crystallizing in the trigonal system with a rhombohedral lattice.[11][12] Its stability is often associated with the incorporation of other divalent cations, such as zinc (Zn), magnesium (Mg), or nickel (Ni), which substitute for some of the copper ions.[11][13][14] The chemical formula is often written as Cu₃(Cu,Zn)(OH)₆Cl₂ to reflect this.[11][15]

Crystallographic Parameters:

The structure of paratacamite is composed of sheets of edge-sharing Cu(OH)₆ octahedra.[11] These sheets are linked together by chloride ions and interlayer copper atoms. The presence of substituting cations like zinc is believed to stabilize the trigonal structure over the orthorhombic structure of atacamite.[17]

The coordination of the copper atoms in paratacamite also exhibits distortions, though the specifics differ from atacamite due to the different crystal symmetry. The structure features layers of Cu(II) ions arranged in a kagome lattice, a pattern of corner-sharing triangles, which has generated significant interest in the study of its magnetic properties.[9]

Comparative Analysis: Atacamite vs. Paratacamite

| Feature | Atacamite | Paratacamite |

| Crystal System | Orthorhombic[5][6] | Trigonal (Rhombohedral)[11][16] |

| Space Group | Pnma[6] | R3̅ or R3̅m[12][13][16] |

| Lattice Parameters (Å) | a = 6.030, b = 6.865, c = 9.120[6] | a ≈ 13.654, c ≈ 14.041 (hexagonal setting)[11][12] |

| Key Structural Motif | 3D framework of edge-linked, distorted Cu(OH)ₓClᵧ octahedra. | Sheets of edge-sharing Cu(OH)₆ octahedra linked by Cl⁻ and interlayer cations.[11] |

| Jahn-Teller Distortion | Pronounced, leading to distinct (4+2) and (5+1) coordinations. | Present, but influenced by the layered structure and cation substitution.[18] |

| Cationic Composition | Primarily Cu²⁺.[1] | Often contains essential Zn²⁺, Mg²⁺, or Ni²⁺ substituting for Cu²⁺.[11][13][14] |

Structural Relationship and Polymorphism

The relationship between atacamite and paratacamite is a classic example of polymorphism, where the same chemical entity can adopt different crystal structures depending on the conditions of formation. The presence of impurity cations appears to be a determining factor in favoring the paratacamite structure.

Caption: Polymorphic relationship of Atacamite and Paratacamite.

Experimental Protocol: Powder X-ray Diffraction (XRD) for Phase Identification

Powder X-ray diffraction is a fundamental technique for identifying and characterizing atacamite and paratacamite, as their different crystal structures produce distinct diffraction patterns.

Methodology:

-

Sample Preparation:

-

A small amount of the mineral sample is finely ground to a homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

-

The powder is then mounted onto a sample holder, ensuring a flat, level surface.

-

-

Data Acquisition:

-

The sample is placed in a powder X-ray diffractometer.

-

A monochromatic X-ray beam (typically Cu Kα radiation) is directed at the sample.

-

The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The 2θ range is typically scanned from low to high angles (e.g., 5° to 70°).

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed.

-

The positions (2θ values) and relative intensities of the diffraction peaks are compared to standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).

-

The distinct peak positions for atacamite (orthorhombic) and paratacamite (trigonal) allow for unambiguous phase identification.[19] For instance, strong reflections for atacamite are observed at d-spacings of approximately 5.48 Å and 5.03 Å, while paratacamite shows strong reflections at about 5.46 Å and 2.750 Å.[2][11]

-

Conclusion

The crystal structures of atacamite and paratacamite, while sharing the same chemical formula, exhibit fundamental differences in their crystal systems and atomic arrangements. Atacamite's orthorhombic structure is a three-dimensional framework of distorted octahedra, whereas paratacamite's trigonal structure is characterized by layers of octahedra, often stabilized by cation substitution. These structural distinctions are critical for understanding their formation, stability, and properties, with significant implications for various scientific and industrial applications.

References

- Paratacamite - Grokipedia. (n.d.).

- Wells, A. F. (1949). The crystal structure of atacamite and the crystal chemistry of cupric compounds. Acta Crystallographica, 2(3), 175-180.

- Atacamite - Mineral Properties, Photos and Occurence. (2020, December 12). MineralExpert.org.

- Atacamite and Hibbingite. (2020, February 2). The Fascination of Crystals and Symmetry.

- Fleet, M. E. (1975). The Crystal Structure of Paratacamite, Cu2(OH)3CI. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 183-187.

- Atacamite Composition, Properties, Crystal Structure, Uses. (2011, October 6). Chemistry Learner.

- Paratacamite-(Mg), Cu3(Mg,Cu)Cl2(OH)6; a new substituted basic copper chloride mineral from Camerones, Chile. (2017, March 3). GeoScienceWorld.

- Raman spectroscopy of the basic copper chloride minerals atacamite and paratacamite: Implications for the study of copper, brass and bronze objects of archaeological significance. (n.d.). ResearchGate.

- (a) Crystal structure of paratacamite, centred about the M1 position... (n.d.). ResearchGate.

- The crystal structure of atacamite and the crystal chemistry of cupric compounds. (n.d.). IUCr Journals.

- Paratacamite-(Ni): Mineral information, data and localities. (2025, December 31). Mindat.org.

- November 20 Minera/ of the Month: Atacamite. (n.d.). Celestial Earth Minerals.

- Atacamite. (n.d.). Wikipedia.

- Paratacamite. (n.d.). Encyclopedia.

- The structure of atacamite and its relationship to spinel. (1986, October 15). IAEA.

- Paratacamite: Mineral information, data and localities. (2026, February 7). Mindat.org.

- Paratacamite Cu2Cl(OH)3. (n.d.). Handbook of Mineralogy.

- Paratacamite. (n.d.). Wikipedia.

- Atacamite Cu2Cl(OH)3. (n.d.). Handbook of Mineralogy.

- Atacamite: Mineral information, data and localities. (2026, February 8). Mindat.org.

- Simulated X-ray powder diffraction for clinoatacamite (black),... (n.d.). ResearchGate.

- The crystal structure of paratacamite, Cu2(OH)3Cl. (1975). IUCr Journals.

- Synthesis and Stabilities of the Basic Copper(II) Chlorides Atacamite, Paratacamite and Botallackite. (n.d.). ResearchGate.

- Structural phase transitions of clinoatacamite and the dynamic Jahn–Teller effect. (n.d.). ResearchGate.

- The atacamite family of minerals – a testbed for quantum spin liquids. (n.d.). ResearchGate.

- Selected bond lengths (A ˚ ) and angles (º) of paratacamite-(Mg). (n.d.). ResearchGate.

Sources

- 1. Atacamite Composition, Properties, Crystal Structure, Uses [chemistrylearner.com]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. celestialearthminerals.com [celestialearthminerals.com]

- 4. Atacamite - Mineral Properties, Photos and Occurence [mineralexpert.org]

- 5. researchgate.net [researchgate.net]

- 6. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. mindat.org [mindat.org]

- 15. Paratacamite - Wikipedia [en.wikipedia.org]

- 16. mindat.org [mindat.org]

- 17. researchgate.net [researchgate.net]

- 18. journals.iucr.org [journals.iucr.org]

- 19. researchgate.net [researchgate.net]

The Ephemeral Genesis of Botallackite: A Technical Guide to its Natural Occurrence and Formation

This guide provides an in-depth technical exploration of the natural occurrence and formation of botallackite, a rare copper hydroxychloride mineral. Intended for researchers, scientists, and professionals in drug development who may encounter or synthesize copper-based compounds, this document synthesizes crystallographic, geochemical, and paragenetic data to elucidate the conditions governing the genesis of this transient mineral phase.

Introduction: The Transient Polymorph

Botallackite, with the chemical formula Cu₂(OH)₃Cl, is a secondary copper mineral that crystallizes in the monoclinic system.[1][2] It is a polymorph of the more common atacamite (orthorhombic), paratacamite (rhombohedral), and clinoatacamite (monoclinic).[2][3] First described in 1865 from the Botallack Mine in Cornwall, England, its type locality, botallackite is distinguished by its characteristic mountain-green to bluish-green coloration and its typical occurrence as crusts of minute, platy, interlaced crystals.[1][2][4]

Despite its simple stoichiometry, botallackite is considerably rarer than its polymorphs.[5][6] This rarity is a direct consequence of its thermodynamic instability. Scientific studies have demonstrated that botallackite is often a key intermediate phase that crystallizes first under a range of conditions, only to rapidly recrystallize into the more stable forms of atacamite or paratacamite.[5][7][8] Its preservation in the natural world is therefore indicative of specific and often ephemeral geological and chemical conditions where the formational solutions were swiftly removed or dried up.[5]

Natural Occurrence and Geological Settings

The formation of botallackite is intrinsically linked to the presence of copper-bearing minerals, a source of chloride ions, and aqueous conditions. Its occurrences can be broadly categorized into three primary geological environments:

Weathering of Copper Deposits in Marine Environments

The classic and most documented setting for botallackite formation is the supergene zone of copper deposits that have been exposed to the action of seawater.[1][2][9] The high concentration of chloride ions in marine water is a critical ingredient for its genesis.

-

Type Locality: The Botallack Mine in Cornwall, UK, provides the archetypal example, where the mineral formed in the upper levels of the mine workings that were inundated by the sea.[1][4][10]

-

Mechanism: In this environment, primary copper sulfide minerals (e.g., chalcopyrite, bornite) or native copper undergo oxidation. The resulting copper ions in solution react with chloride from the seawater and hydroxide ions from the water itself to precipitate botallackite.

Subsea Hydrothermal Vents ("Black Smokers")

Botallackite has also been identified as a weathering product of sulfide minerals in subsea black smoker deposits.[1][2][11]

-

Formation Process: In these deep-sea hydrothermal fields, the interaction of hot, metal-rich hydrothermal fluids with cold seawater leads to the precipitation of sulfide minerals. Subsequent alteration and weathering of these copper-rich sulfides on the seafloor by seawater can lead to the formation of secondary copper chlorides, including botallackite.[3]

Anthropogenic Environments: Sea-Exposed Slag

A notable, albeit non-natural, occurrence of botallackite is on copper-bearing slag that has been immersed in seawater.[1][2][6] Ancient mining and smelting sites, such as those in Laurium, Greece, provide numerous examples of well-formed botallackite crystals on slag heaps that are in contact with the sea.[6][11] This serves as a modern analogue for the natural processes, demonstrating the rapid formation of botallackite under favorable conditions.

Physicochemical Conditions of Formation and Stability

The formation and preservation of botallackite are governed by a delicate interplay of chemical parameters. Laboratory syntheses have been crucial in elucidating these conditions.[5][7]

The Role of Chloride Concentration and pH

The presence of chloride ions is fundamental. Botallackite and its polymorphs form in environments with high chlorine concentrations.[1][11] The pH of the solution also plays a critical role, with the precipitation of copper hydroxychlorides occurring under mildly acidic to alkaline conditions.

A Metastable Intermediate

Reproducible laboratory syntheses have consistently shown that botallackite is a key intermediate that crystallizes first under a wide range of conditions during the precipitation of copper(II) chloride solutions with a base.[5][7][8]

-

Crystallization Sequence: Upon the addition of a base to a copper chloride solution, a transient pale blue precipitate often forms, which rapidly recrystallizes into botallackite.[5] If left in contact with the mother liquor, botallackite will then transform into the more thermodynamically stable polymorphs, atacamite or paratacamite.[5] The final stable phase is dependent on the precise reaction conditions, including temperature and the concentrations of the reactants.[5][7]

The following diagram illustrates the generalized formation pathway of botallackite and its transformation into more stable polymorphs.

Caption: Formation pathway of botallackite.

Associated Minerals

Due to its formation environment and its relationship with its polymorphs, botallackite is commonly found in association with a specific suite of minerals.

| Associated Mineral | Chemical Formula | Relation to Botallackite |

| Atacamite | Cu₂(OH)₃Cl | A more stable polymorph of botallackite.[1][2] |

| Paratacamite | Cu₂(OH)₃Cl | The most thermodynamically stable polymorph.[2][7] |

| Gypsum | CaSO₄·2H₂O | Often precipitates in the same supergene, marine-influenced environments.[2][11] |

| Brochantite | Cu₄(SO₄)(OH)₆ | A common secondary copper sulfate mineral.[2][11] |

| Connellite | Cu₁₉(SO₄)(OH)₃₂Cl₄·3H₂O | Another complex secondary copper mineral found in oxidized copper deposits.[2][11] |

Laboratory Synthesis Protocol

The synthesis of botallackite in a laboratory setting provides valuable insights into its formation and stability. The following protocol is a representative method for producing botallackite, which subsequently transforms into more stable polymorphs.

Objective

To synthesize botallackite as a transient phase and observe its transformation.

Materials and Reagents

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

pH meter

-

Filter paper and funnel

Step-by-Step Methodology

-

Prepare a 0.2 M Copper(II) Chloride Solution: Dissolve the appropriate mass of CuCl₂·2H₂O in deionized water to create a solution with a concentration of 0.2 mol/dm³.

-

Prepare a 0.4 M Sodium Hydroxide Solution: Dissolve the appropriate mass of NaOH in deionized water to create a solution with a concentration of 0.4 mol/dm³.

-

Titration and Precipitation:

-

Place a known volume of the 0.2 M CuCl₂ solution in a beaker on a magnetic stirrer.

-

Slowly add the 0.4 M NaOH solution dropwise to the rapidly stirring CuCl₂ solution.

-

A pale blue precipitate will form initially. Continue adding NaOH until the pH of the solution is approximately 7-8.

-

-

Formation of Botallackite:

-

The initial precipitate will rapidly recrystallize into a greenish precipitate of botallackite. This can be confirmed by X-ray diffraction (XRD) analysis of a sample extracted shortly after its formation.

-

-

Transformation to Paratacamite:

-

Allow the suspension to continue stirring at room temperature.

-

Over a period of several hours to a day, the botallackite will recrystallize into the more stable paratacamite. This transformation can be monitored by taking samples at different time intervals for XRD analysis.

-

The following diagram outlines the experimental workflow for the synthesis of botallackite.

Sources

- 1. mindat.org [mindat.org]

- 2. Botallackite - Wikipedia [en.wikipedia.org]

- 3. Botallakite - D Joyce Minerals [djoyceminerals.com]

- 4. The history of Botallack | Cornwall | National Trust [nationaltrust.org.uk]

- 5. Synthesis and stabilities of the basic copper(II) chlorides atacamite, paratacamite and botallackite | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 6. Botallackite - Encyclopedia [le-comptoir-geologique.com]

- 7. Synthesis and stabilities of the basic copper(II) chlorides atacamite, paratacamite and botallackite | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Botallackite - Steetley Minerals [steetleyminerals.com]

- 10. data.jncc.gov.uk [data.jncc.gov.uk]

- 11. handbookofmineralogy.org [handbookofmineralogy.org]

Chemical and Historical Profiling of Dicopper Chloride Trihydroxide (Cu2(OH)3Cl): From Ancient Pigments to Modern Nutritional Therapeutics

Executive Summary

Dicopper chloride trihydroxide (Cu2(OH)3Cl), historically known as basic copper chloride, occupies a unique intersection between archaeometry, materials science, and modern veterinary pharmacology. In antiquity, it was prized as a vibrant green pigment used in illuminated manuscripts and frescoes[1]. Simultaneously, it is infamous in conservation science as the terminal product of "copper chloride cancer," a degradation pathway afflicting ancient Egyptian Blue pigments[2]. Today, the compound has been revolutionized as Tribasic Copper Chloride (TBCC), a highly bioavailable nutritional supplement critical to animal feed and veterinary drug development[3].

This whitepaper provides an in-depth technical guide to the crystallographic profiling, degradation mechanisms, analytical protocols, and modern pharmacological applications of Cu2(OH)3Cl.

Part 1: Crystallographic Profiling & Polymorphism

Cu2(OH)3Cl exists in four distinct polymorphic forms, each characterized by different crystal systems and thermodynamic stabilities. These structural variations dictate both their historical application as pigments and their modern efficacy as trace mineral supplements[4].

Table 1: Quantitative and Structural Profiling of Cu2(OH)3Cl Polymorphs

| Polymorph | Crystal System | Thermodynamic Stability | Historical Context & Occurrence |

| Clinoatacamite | Monoclinic | Highest | Often the final stable phase of copper degradation; found in Chinese and European murals. |

| Paratacamite | Trigonal (Rhombohedral) | High | Common in ancient wall paintings; forms in chloride-rich weathering zones. |

| Atacamite | Orthorhombic | Moderate | Widespread ancient green pigment (Egypt, South America); model for modern synthetic TBCC. |

| Botallackite | Monoclinic | Lowest (Metastable) | Rare; typically an intermediate transient phase in the corrosion of copper alloys. |

Causality Insight: The thermodynamic stability order (Clinoatacamite > Paratacamite > Atacamite > Botallackite) explains why botallackite is rarely found in ancient artifacts. It rapidly recrystallizes into the more stable paratacamite or atacamite in the presence of ambient moisture and chloride ions[5].

Part 2: Mechanisms of Formation: Intentional Synthesis vs. Degradation

Historical Synthesis (The Pigment Pathway)

Ancient chemists synthesized Cu2(OH)3Cl by exposing copper plates to acidic and chloride-rich environments. A classical recipe involved coating copper with honey and sprinkling it with sodium chloride (NaCl), followed by exposure to acetic acid vapors[6]. The resulting basic copper chloride was scraped off, washed, and levigated to produce a fine green pigment.

Degradation Pathway: "Copper Chloride Cancer"

In conservation science, Cu2(OH)3Cl is heavily studied as a degradation product. "Copper chloride cancer" refers to the irreversible deterioration of Egyptian Blue (cuprorivaite, CaCuSi4O10) and green frits[2].

The mechanism is driven by environmental chloride:

-

Devitrification : The glass phase of the pigment breaks down due to aging and environmental moisture.

-

Leaching : Copper (Cu2+) and chloride (Cl-) ions migrate into solutions within the stucco or plaster.

-

Precipitation : These solutions react with calcium carbonate (CaCO3) in the plaster, precipitating spongy, friable layers of atacamite or paratacamite, which physically disintegrate the artifact.

Caption: Degradation pathway of Egyptian Blue into basic copper chloride (Copper Chloride Cancer).

Part 3: Analytical Characterization Protocols

For researchers identifying Cu2(OH)3Cl in either historical artifacts or modern pharmaceutical quality control, a multi-analytical, self-validating protocol is required.

Step-by-Step Methodology:

Step 1: Elemental Mapping via X-Ray Fluorescence (XRF)

-

Action : Scan the sample using a portable XRF spectrometer.

-

Validation : Confirm the co-localization of Copper (Cu) and Chlorine (Cl). This differentiates Cu2(OH)3Cl from basic copper carbonates like malachite or azurite, which lack chlorine[7].

Step 2: Polymorph Differentiation via Raman Spectroscopy

-

Action : Expose the sample to a 532 nm or 785 nm laser.

-

Validation : Identify the primary Cu-O stretching bands. Atacamite and its isomorphs exhibit strong, distinct Raman shifts at 322 cm⁻¹ and 231 cm⁻¹, alongside O-H stretching modes in the 3300–3400 cm⁻¹ region. This step is critical for distinguishing between clinoatacamite and paratacamite.

Step 3: Crystallographic Confirmation via X-Ray Diffraction (XRD)

-

Action : Perform powder XRD on micro-samples.

-

Validation : Match the diffraction peaks to standard crystallographic databases (e.g., JCPDS). The unique lattice parameters of the orthorhombic (atacamite) vs. rhombohedral (paratacamite) structures provide definitive identification[8].

Part 4: Modern Therapeutics: Tribasic Copper Chloride (TBCC) in Drug Development

While its historical use was aesthetic, the modern application of Cu2(OH)3Cl is deeply rooted in veterinary pharmacology. Purified, crystallized alpha-basic copper chloride is manufactured at scale as Tribasic Copper Chloride (TBCC)[9].

The Bioavailability Paradigm

Historically, Copper Sulfate (CuSO4) was the standard trace mineral supplement in animal feeds. However, CuSO4 is highly water-soluble and hygroscopic, leading to the rapid release of free Cu2+ ions in the feed mixture and the rumen. These free ions act as oxidative catalysts, destroying essential vitamins, enzymes, and lipids, thereby reducing feed palatability and nutritional value.

TBCC solves this via its unique chemical structure. In TBCC, copper is bound by strong covalent bonds to multiple hydroxyl groups:

-

Rumen Bypass : TBCC is virtually insoluble in water and neutral pH environments (like the rumen of cattle). It safely bypasses the rumen without interacting antagonistically with sulfur or molybdenum, and without destroying vitamins[3].

-

Acidic Dissolution : Upon reaching the acidic environment of the true stomach and intestinal tract, TBCC rapidly dissolves, releasing Cu2+ for high-efficiency absorption. Studies show TBCC has a relative bioavailability of up to 196% compared to copper sulfate[10].

Caption: Pharmacokinetic comparison of TBCC vs. Copper Sulfate in ruminant digestion.

Clinical Outcomes in Livestock

Feeding trials in nursery pigs and ruminants demonstrate that TBCC supplementation improves daily weight gain, enhances antioxidant enzyme activities (e.g., Cu/Zn-SOD), and reduces oxidative stress responses[11]. By lowering the required dosage due to higher bioavailability, TBCC also significantly reduces the environmental impact of copper excretion in agricultural runoff[9].

Conclusion

Dicopper chloride trihydroxide is a masterclass in chemical versatility. For archaeometrists, understanding its polymorphic degradation pathways is essential for preserving global cultural heritage. For drug development and veterinary professionals, its engineered alpha-crystal form (TBCC) represents a leap forward in nutritional pharmacokinetics, proving that ancient pigments still hold revolutionary potential for modern science.

References

-

Celestial Earth Minerals. "Mineral of the Month: Atacamite." Celestial Earth Minerals.[Link]

-

Mineralogical Society. "Mineral pigments: the colourful palette of nature." Mineralogical Society.[Link]

-

UPCommons. "Experimental Study of the Egyptian blue degradation by the copper chloride cancer." UPCommons. [Link]

-

Semantic Scholar. "Discovery of copper chloride cancer in ancient Egyptian polychromic wall paintings and faience." Semantic Scholar.[Link]

-

ResearchGate. "Copper trihydroxychlorides as pigments in China." ResearchGate. [Link]

-

NOVA School of Sciences and Technology. "New Insights into Synthetic Copper Greens: The Search for Specific Signatures by Raman and Infrared Spectroscopy." Heritage/MDPI. [Link]

-

Sustar Feed. "Tri-Basic Copper Chloride--TBCC Product Profile." Sustar Feed. [Link]

-

Dongjiang Environmental Company. "What is the uses of basic copper chloride in feed industry?" Dongjiang Environmental Company.[Link]

-

SDSU Extension. "Cow Mineral Nutrition: Reading The Tag and Bioavailability." South Dakota State University.[Link]

-

Oxford Academic. "Effects of increasing copper from tri-basic copper chloride or a copper-methionine chelate on growth performance of nursery pigs." Journal of Animal Science. [Link]

Sources

- 1. celestialearthminerals.com [celestialearthminerals.com]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. News - Tri-Basic Copper Chloride--TBCC Product Profile [sustarfeed.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Atacamite - ColourLex [colourlex.com]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. News - How TBCC Is Enhancing The Nutritional Value Of Animal Feed [sustarfeed.com]

- 10. Cow Mineral Nutrition: Reading The Tag and Bioavailability [extension.sdstate.edu]

- 11. academic.oup.com [academic.oup.com]

Tribasic Copper Chloride (TBCC): A Comprehensive Guide to Solubility Kinetics and Solvent Interactions

Executive Summary

Tribasic copper chloride (TBCC), chemically designated as dicopper chloride trihydroxide (

Thermodynamic Grounding: The Paradigm

The solubility of any solid compound in a solvent is fundamentally governed by its solubility product constant (

The Causality of Insolubility: The strong covalent and ionic bonds within the

Solvent-Specific Solubility Profiles

The interaction between TBCC and various solvents is dictated by the solvent's polarity, pH, and ligand-donating capabilities. Table 1 synthesizes the quantitative and qualitative solubility data across different media.

Table 1: Solubility Profile of TBCC Across Solvents

| Solvent / Medium | pH Range | Solubility / Dissolution Extent | Mechanism of Action |

| Pure Water | 7.0 | Insufficient solvation energy to disrupt the crystalline lattice. | |

| Organic Solvents | N/A | Insoluble | Lack of polarity and ion-dipole interactions[1]. |

| Dilute HCl (0.1%) | ~2.2 | Acid-base neutralization: | |

| Simulated Gastric Fluid | 1.2 - 3.0 | Complete dissolution within 2 hours | Acid-driven dissociation into |

| Simulated Intestinal Fluid | 6.8 | Lack of lattice disruption or precipitation of free copper[4]. | |

| Ammonium Hydroxide | > 9.0 | Soluble | Ligand exchange forming a stable complex ion[1]. |

Aqueous and Organic Solvents

TBCC is completely insoluble in organic solvents (e.g., ethanol, methanol, hexane) and practically insoluble in water[1]. This insolubility is leveraged in formulations to ensure that the compound does not degrade or react prematurely before reaching the target physiological environment.

Acidic Solvents and Simulated Gastric Fluid (SGF)

In acidic media, TBCC exhibits rapid and near-complete dissolution[5]. The causality here is an acid-base neutralization reaction. The hydrogen ions (

Ammoniacal Solutions

TBCC is uniquely soluble in ammonium hydroxide[1]. Unlike the acid-driven lattice collapse, this dissolution is driven by ligand exchange. Ammonia acts as a strong Lewis base, displacing the hydroxide and chloride ligands to form a highly stable, soluble complex ion, typical of transition metals[1][6].

Mechanism of pH-Dependent Speciation

The following diagram illustrates the logical relationship between the solvent environment and the resulting chemical speciation of TBCC.

Logical relationship of TBCC speciation and solubility across different solvent environments.

In Vitro Dissolution Kinetics: A Self-Validating Protocol

To accurately assess the bioavailability of TBCC, researchers must employ a two-step in vitro digestion assay simulating both the gastric and intestinal phases[4].

Expertise & Causality: Evaluating SGF (gastric fluid) alone overestimates systemic bioavailability. While TBCC completely dissolves in the stomach, the transition to the neutral pH of the intestine (SIF) can cause the newly freed

Step-by-Step Methodology: Two-Step GI Dissolution Assay

-

Preparation of SGF (Gastric Phase): Dissolve 2.0 g

and 3.2 g purified pepsin in 7.0 mL -

Gastric Incubation: Add 0.5 g of TBCC to 50 mL of SGF in a sealed Erlenmeyer flask. Incubate in a shaking water bath at 37°C and 100 rpm for 2 hours to simulate gastric retention.

-

Phase 1 Sampling: Extract a 2 mL aliquot, centrifuge at 10,000 x g for 10 minutes, and analyze the supernatant for soluble

via Atomic Absorption Spectroscopy (AAS). Expected result: Near complete dissolution[4]. -

Transition to SIF (Intestinal Phase): To the remaining gastric mixture, add sodium phosphate buffer (0.2 M, pH 6.8) and 0.6 M

to adjust the pH to 6.8. Add freshly prepared pancreatin solution (100 mg/mL)[4]. -

Intestinal Incubation: Incubate the mixture at 37°C for an additional 4 hours to simulate intestinal transit.

-

Final Sampling: Extract, centrifuge, and analyze the supernatant via AAS to determine the final soluble copper fraction. Expected result: Significant reduction in solubility due to neutral pH[4].

Step-by-step in vitro workflow for evaluating TBCC dissolution kinetics in simulated GI fluids.

Conclusion

The solubility of Tribasic Copper Chloride is highly conditional, driven by its low

References

- Source: atamanchemicals.

- Source: avinews.

- Source: scispace.

- Source: issmge.

- Title: In vitro Solubility of Copper(II)

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. scispace.com [scispace.com]

- 3. China Tribasic Copper Chloride TBCC CAS 1332-65-6 Animal Feed Additive Manufacturer and Exporter | Sustar [sustarfeed.com]

- 4. In vitro Solubility of Copper(II) Sulfate and Dicopper Chloride Trihydroxide for Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avinews.com [avinews.com]

- 6. issmge.org [issmge.org]

Dicopper Chloride Trihydroxide (Cu₂Cl(OH)₃): A Comprehensive Technical Guide on Chemical Identifiers, Synthesis, and Characterization

Executive Summary

Dicopper chloride trihydroxide, widely known in industrial and agricultural sectors as tribasic copper chloride (TBCC) or copper oxychloride, is a transition metal complex with the chemical formula Cu₂(OH)₃Cl[1]. Characterized by its stable, green crystalline structure, it serves as a critical active ingredient in agricultural fungicides, a highly bioavailable micronutrient in animal feed, and a precursor in advanced materials science[2]. This whitepaper provides an authoritative guide on its chemical identifiers, structural polymorphs, validated synthesis protocols, and mechanistic pathways.

Chemical Identifiers and Nomenclature

Precise chemical identification is paramount for regulatory compliance, safety data sheet (SDS) authoring, and cross-disciplinary research. Dicopper chloride trihydroxide is recognized across major chemical databases under a unified set of standardized identifiers[3],[4].

Table 1: Standardized Chemical Identifiers for Dicopper Chloride Trihydroxide

| Identifier Type | Value |

| IUPAC Name | dicopper(2+) chloride trihydroxide |

| CAS Registry Number | 1332-65-6 |

| EC Number | 215-572-9 |

| Molecular Formula | ClCu₂H₃O₃ (or Cu₂(OH)₃Cl) |

| Molecular Weight | 213.56 g/mol |

| InChIKey | SKQUUKNCBWILCD-UHFFFAOYSA-J |

| SMILES | [OH-].[OH-].[OH-].[Cl-].[Cu+2].[Cu+2] |

These identifiers distinguish the compound from related copper salts (e.g., copper(II) chloride, CuCl₂) and ensure accurate tracking in environmental and toxicological assessments[4].

Structural Polymorphism and Crystallography

Dicopper chloride trihydroxide exists in several naturally occurring and synthetic polymorphic forms. The thermodynamic stability and solubility of the compound are heavily influenced by its crystal lattice structure[1].

Table 2: Crystallographic Parameters of Cu₂Cl(OH)₃ Polymorphs

| Polymorph | Crystal System | Stability | Occurrence / Notes |

| Atacamite | Orthorhombic | High | Most common synthetic product; standard reference phase. |

| Paratacamite | Rhombohedral | Moderate | Often forms as a corrosion product on bronze/copper surfaces. |

| Clinoatacamite | Monoclinic | Moderate | Structurally related to paratacamite. |

| Botallackite | Monoclinic | Low (Least Stable) | Rare intermediate phase; transforms to atacamite over time. |

Synthesis Methodologies and Mechanistic Causality

The synthesis of TBCC requires strict control over thermodynamic and kinetic parameters to prevent the formation of unwanted byproducts like copper(II) oxide (CuO) or basic copper carbonates.

Protocol 1: Co-precipitation from Alkaline Etching Waste Liquor

This protocol leverages industrial waste streams, providing a sustainable route to feed-grade TBCC[5].

Causality & Self-Validation: The precipitation of α-Cu₂(OH)₃Cl is highly pH-dependent. By maintaining the pH strictly between 4.5 and 5.5, the system self-selects for the alpha polymorph[5]. If the pH exceeds 6.0, black copper(II) oxide (CuO) begins to form. This provides an immediate colorimetric shift (from bright green to dark brown/black), acting as a self-validating visual feedback loop to halt the base addition and ensure phase purity.

Step-by-Step Methodology:

-

Impurity Removal: Heat 35 mL of alkaline etching waste liquor (containing ~120 g/L Cu and 6 mol/L HCl) to 40 °C. Add 0.8 mol/L CaCl₂ and 0.8 mol/L Na₂CO₃ to co-precipitate lead and arsenic impurities[5].

-

Filtration: Filter the solution to remove the heavy metal precipitates, retaining the purified Cu-rich supernatant.

-

Controlled Precipitation: Dropwise, add the purified liquor to 300 mL of deionized water maintained at 70 °C[5].

-

pH Modulation: Continuously monitor and adjust the pH using NH₃·H₂O to keep it strictly within the 4.5–5.5 range.

-

Harvesting: Stir at a constant rate until precipitation is complete. Filter the resulting green crystalline solid.

-

Washing & Drying: Wash the precipitate three times with deionized water to remove residual soluble chlorides, then dry to obtain free-flowing α-Cu₂(OH)₃Cl powder.

Synthesis workflow of α-Cu₂(OH)₃Cl from alkaline etching waste liquor.

Protocol 2: Solid-State Synthesis of Nanopowders

For advanced materials applications, solid-state synthesis at room temperature offers a solvent-free route to monodispersed nanopowders[6].

Causality & Self-Validation: The solid-state grinding of CuCl₂ and NaOH at a 1.0:1.5 molar ratio yields a predictable mass of NaCl byproduct alongside the Cu₂(OH)₃Cl[6]. Washing the product until the filtrate tests negative for chloride ions (using an AgNO₃ drop test) self-validates the complete removal of unreacted precursors, ensuring the nanopowder's purity.

Step-by-Step Methodology:

-

Precursor Mixing: Combine anhydrous cupric chloride (CuCl₂) and sodium hydroxide (NaOH) in a strict 1.0:1.5 molar ratio[6].

-

Mechanochemical Activation: Grind the mixture continuously in an agate mortar for 40 minutes at room temperature. The mechanical energy drives the solid-state substitution reaction[6].

-

Byproduct Elution: Disperse the resulting paste in deionized water to dissolve the NaCl byproduct.

-

Validation: Filter and wash the powder. Test the filtrate with a 0.1 M AgNO₃ solution. Cease washing when no white AgCl precipitate forms.

-

Drying: Dry the purified nanopowder in a vacuum oven at 60 °C.

Analytical Characterization

To confirm the success of the synthesis, the following analytical techniques are employed:

-

X-ray Diffraction (XRD): Validates the crystal structure. Pure monoclinic TBCC will exhibit characteristic lattice parameters (e.g., a=0.572 nm, b=0.613 nm, c=0.565 nm) matching standard JCPDS references[5].

-

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): Quantifies elemental purity. Feed-grade TBCC must demonstrate >59% Cu content and strict limits on heavy metals (e.g., Pb < 10 mg/kg, As < 5 mg/kg)[5].

Mechanism of Action: Biological Pathways

In agricultural and veterinary applications, TBCC functions as a stable, slow-release source of Cu²⁺ ions. Unlike highly soluble copper sulfate (CuSO₄), TBCC is practically insoluble in neutral water (pH 7) but dissolves readily in slightly acidic environments[2].

Causality of Action: When applied as a fungicide or ingested as a feed additive, the compound encounters the acidic microenvironment of fungal cell surfaces or the animal's gastrointestinal tract. This targeted dissolution releases Cu²⁺ ions, which subsequently bind to sulfhydryl (-SH) groups on essential pathogenic enzymes, causing protein denaturation and cell death[2].

Mechanism of action for Cu²⁺ mediated enzymatic inhibition by TBCC.

References

-

Wikipedia. "Dicopper chloride trihydroxide." 1

-

Asian Journal of Chemistry. "Synthesis of Feed-Grade Tribasic Copper Chloride with Alkaline Etching Waste Liquor after the Co-precipitation of Lead." 5

-

PubChem. "Copper oxychloride | ClCu2H3O3 | CID 11969527." 3

-

ResearchGate. "Preparation of tribasic copper chloride nanopowders by solid state reaction at room temperature." 6

-

ECHA CHEM. "Dicopper chloride trihydroxide." 4

-

OECD. "Tribasic copper chloride (TBCC)."2

Sources

- 1. Dicopper chloride trihydroxide - Wikipedia [en.wikipedia.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Copper oxychloride | ClCu2H3O3 | CID 11969527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ECHA CHEM [chem.echa.europa.eu]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

Application Note: Hydrothermal Synthesis of Copper Oxychloride (Cu2(OH)3Cl) Nanocrystals

Executive Summary

Copper oxychloride (Cu2(OH)3Cl), also known as dicopper chloride trihydroxide, is a highly versatile inorganic material with critical applications spanning agricultural crop protection, advanced environmental catalysis, and as a sacrificial precursor for synthesizing complex copper oxide nanostructures. This Application Note details a robust, template-free hydrothermal protocol for synthesizing high-purity, octahedral Cu2(OH)3Cl micro/nanocrystals. Designed for researchers and drug development professionals, this guide provides mechanistic insights into the synthesis process, self-validating experimental workflows, and downstream phase-transformation methodologies.

Mechanistic Principles of Hydrothermal Synthesis (E-E-A-T)

Thermodynamics and Precursor Selection The synthesis of highly crystalline Cu2(OH)3Cl requires precise control over the supersaturation of copper and hydroxyl ions. Traditional ambient precipitation methods (e.g., direct addition of NaOH to CuCl2) often result in rapid, uncontrolled nucleation, yielding amorphous or mixed-phase products[1]. To overcome this limitation, the hydrothermal method employs urea (NH2CONH2) as a homogeneous precipitant[2].

Causality of Urea Hydrolysis Under hydrothermal conditions (typically >90 °C), urea undergoes slow thermal hydrolysis, gradually releasing ammonia and carbon dioxide, which subsequently generate hydroxyl (OH⁻) and carbonate ions in situ. This controlled alkalinization ensures that the reaction kinetics remain in the metastable zone of supersaturation. Consequently, the system favors the ordered growth of thermodynamically stable, octahedral Cu2(OH)3Cl crystals rather than rapid amorphous aggregation[2]. Furthermore, the elevated autogenous pressure within the sealed autoclave promotes the formation of specific, highly crystalline polymorphs such as atacamite or botallackite[1].

Materials and Equipment

Reagents:

-

Copper(II) chloride (CuCl2), analytical grade.

-

Urea (NH2CONH2), analytical grade.

-

Sodium hydroxide (NaOH), 1 M aqueous solution.

-

Deionized (DI) water and absolute ethanol.

Critical Instrumentation:

-

Teflon-lined stainless steel autoclave (e.g., 50 mL capacity).

-

High-pressure steam sterilizer or forced-air laboratory oven capable of maintaining 121 °C.

-

High-speed laboratory centrifuge.

-

Convection drying oven (up to 200 °C).

Experimental Protocols (Self-Validating Workflows)

Protocol A: Hydrothermal Synthesis of Cu2(OH)3Cl

-

Precursor Preparation : Dissolve 0.2 M CuCl2 and 0.2 M urea in equal volumes (e.g., 20 mL each) of DI water. Mix thoroughly using magnetic stirring for 10 minutes.

-

Validation Checkpoint 1: The resulting solution must be a clear, deep blue. Any immediate turbidity indicates premature precipitation (likely due to contaminated glassware or basic impurities), which will compromise the final crystal habit.

-

-

Hydrothermal Reaction : Transfer the mixed solution into a Teflon-lined stainless steel autoclave. Ensure the fill volume does not exceed 70% of the total capacity to safely accommodate autogenous pressure. Seal the autoclave tightly.

-

Thermal Treatment : Place the autoclave in a heating unit at 121 °C for exactly 40 minutes[2].

-

Causality: This specific temperature-time profile is optimized to fully hydrolyze the urea while preventing the over-oxidation of the copper complexes.

-

-

Cooling and Harvesting : Allow the autoclave to cool naturally to room temperature.

-

Washing : Centrifuge the reaction mixture at 5000 rpm for 5 minutes. Decant the supernatant and wash the precipitate three times with DI water, followed by one wash with absolute ethanol to remove residual organics.

-

Validation Checkpoint 2: The successful formation of Cu2(OH)3Cl is visually confirmed by the presence of a distinct greenish precipitate[2]. A brown or black precipitate indicates thermal runaway and premature oxide formation.

-

Protocol B: Phase Transformation to Cu(OH)2 and CuO (Optional)

Cu2(OH)3Cl can serve as a highly effective sacrificial precursor to generate complex nanostructures via an "etching-and-growing" mechanism[2].

-

Alkaline Etching : Suspend the as-prepared greenish Cu2(OH)3Cl crystals in 1 M NaOH solution and incubate at room temperature for 5–10 minutes[2].

-

Validation Checkpoint 3: The suspension will rapidly undergo a color shift from green to bright blue, visually confirming the complete transformation into sisal-like Cu(OH)2[2].

-

-

Thermal Dehydration : Centrifuge, wash, and dry the blue Cu(OH)2 powder. Dehydrate the powder in a high-temperature oven at 190 °C until the color transitions entirely from blue to black, indicating the formation of high-surface-area CuO nanostructures[2].

Data Presentation: Morphological and Yield Comparison

The following table summarizes the quantitative data and structural characteristics derived from the optimized hydrothermal protocol and subsequent phase transformations[2].

| Parameter | Value / Characteristic |

| Precursor Molarity | 0.2 M CuCl2, 0.2 M Urea |

| Hydrothermal Conditions | 121 °C for 40 minutes |

| Cu2(OH)3Cl Crystal Size | 5–10 µm (Average) |

| Cu2(OH)3Cl Morphology | Octahedral |

| Reaction Yield | ~100% |

| Cu(OH)2 Nanorod Dimensions | 100–200 nm (Diameter), ~10 µm (Length) |

| CuO Band Gap | 2.27 eV |

| CuO Specific Surface Area | 75.8 m²/g |

Workflow Visualization

Workflow of Cu2(OH)3Cl hydrothermal synthesis and its phase transformation to Cu(OH)2 and CuO.

Downstream Applications

Agricultural Fungicides and Bactericides In the agrochemical sector, dicopper chloride trihydroxide is a cornerstone contact fungicide[1]. Its efficacy is intrinsically linked to its extremely low water solubility (less than 0.00001 mg/L at pH 7)[1]. When applied as a foliar spray, this property prevents acute phytotoxicity while allowing for a slow, sustained release of Cu²⁺ ions in the presence of environmental moisture (dew or rain)[1]. These liberated ions penetrate fungal spores, binding to proteins and nucleic acids, thereby denaturing essential enzymes and compromising membrane integrity[1]. This mechanism makes it highly effective against a broad spectrum of plant pathogens, including those responsible for downy mildew, blight, and Fusarium wilt[3].

Advanced Environmental Catalysis Beyond agriculture, Cu2(OH)3Cl has emerged as a highly efficient Fenton catalyst for the environmental remediation of aromatic organic pollutants[4]. Specifically, the γ-Cu2(OH)3Cl polymorph, which contains a high percentage of Cu⁺ species, exhibits a unique self-redox property when induced by hydrogen peroxide (H2O2)[4]. This structural feature facilitates rapid electron transfer and high hydroxyl radical (•OH) production, enabling the robust mineralization (>85%) of recalcitrant compounds like bisphenol A, salicylic acid, and phenol under ambient pH conditions[4].

References

-

[2] Title: From Cu2(OH)3Cl to nanostructured sisal-like Cu(OH)2 and CuO: Synthesis and characterization. Source: AIP Publishing (Journal of Applied Physics). URL:[Link]

-

[1] Title: Dicopper chloride trihydroxide. Source: Grokipedia. URL:[Link]

-

[4] Title: Synthesis of Cu2(OH)3Cl as facile and effective Fenton catalysts for mineralizing aromatic contaminants. Source: ResearchGate (Applied Catalysis A: General). URL:[Link]

Sources

Application Note: Advanced Structural and Vibrational Characterization of Tribasic Copper Chloride (Cu₂OH₃Cl)

Introduction & Mechanistic Context

Tribasic copper chloride (TBCC), chemically formulated as dicopper chloride trihydroxide (Cu₂(OH)₃Cl), is a highly versatile coordination compound utilized extensively as a catalytic precursor, an agricultural fungicide, and a highly bioavailable micronutrient in pharmacological and veterinary applications.

The analytical challenge with TBCC lies in its polymorphism. Stoichiometric Cu₂(OH)₃Cl exists in multiple polymorphic states, including the orthorhombic atacamite, the monoclinic botallackite and clinoatacamite, and the rhombohedral paratacamite[1]. Because the macroscopic properties of TBCC—such as its thermodynamic stability, solubility, and bioavailability—are strictly governed by its crystallographic phase, orthogonal analytical techniques are mandatory.

To achieve absolute structural confidence, we employ a dual-technique approach: X-Ray Diffraction (XRD) to map the long-range crystallographic framework[1], and Fourier Transform Infrared Spectroscopy (FTIR) to probe the short-range local coordination and hydrogen-bonding networks[2].

Workflow for orthogonal characterization of TBCC using XRD and FTIR with self-validation steps.

X-Ray Diffraction (XRD): Long-Range Order Profiling

Causality of Experimental Choices

Polymorphs of Cu₂(OH)₃Cl have identical stoichiometry but distinct space groups (e.g., Pnma for atacamite)[1]. XRD is the only definitive way to quantify phase purity. A critical, often-overlooked step is sample micronization. TBCC crystals tend to cleave along specific planes. If loaded directly into a diffractometer, this causes preferred orientation, artificially inflating the intensity of basal reflections (like the (004) plane) and skewing quantitative phase analysis. Micronizing the sample to <10 µm ensures random crystallite orientation.

Step-by-Step Protocol

-

Sample Preparation: Grind 500 mg of the synthesized TBCC in an agate mortar for 10 minutes. Pass the powder through a 400-mesh sieve to ensure a particle size of <10 µm.

-

Internal Standardization: Spike the sample with 5 wt% NIST 640e Silicon powder. Homogenize thoroughly.

-

Mounting: Pack the powder into a zero-background silicon sample holder using the back-loading technique to further minimize preferred orientation.

-

Acquisition: Scan using Cu-Kα radiation (λ = 1.5406 Å) from 10° to 80° 2θ, utilizing a step size of 0.02° and a dwell time of 2 seconds per step.

-

Self-Validation Check: Post-acquisition, verify the NIST 640e silicon peak is located exactly at 28.44° 2θ. Any deviation indicates a sample displacement error, requiring a mathematical zero-shift correction before phase identification.

Quantitative Data Summary: XRD

The following table outlines the diagnostic diffraction peaks for the most common TBCC polymorph, orthorhombic atacamite[1].

| 2θ Angle (°) | Miller Index (hkl) | Significance / Mechanistic Causality |

| 16.15 | (011) | Primary diagnostic peak for interplanar spacing. |

| 16.63 | (101) | Differentiates atacamite from paratacamite. |

| 32.19 | (013) | Confirms c-axis lattice parameter integrity. |

| 39.67 | (004) | Basal reflection; highly sensitive to preferred orientation. |

| 50.04 | (033) | High-angle confirmation of the orthorhombic cell. |

FTIR Spectroscopy: Short-Range Coordination Analysis

Causality of Experimental Choices

While XRD provides the skeletal framework, FTIR probes the local Cu-O coordination and the complex hydroxyl stretching modes[2]. For TBCC, we strictly mandate Attenuated Total Reflectance (ATR) over traditional KBr pellets. Pressing TBCC with KBr under high pressure (10 tons) can induce mechanochemical halide exchange (Cl⁻ swapping with Br⁻). This fundamentally alters the delicate O-H···Cl hydrogen-bonding network, artificially shifting the δ(Cu-O-H) bending bands and invalidating the structural analysis.

Step-by-Step Protocol

-

Instrument Preparation: Ensure the ATR crystal (Diamond or ZnSe) is meticulously cleaned with isopropanol. Allow the solvent to evaporate completely.

-

Background Acquisition: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) of the ambient atmosphere to capture current H₂O and CO₂ profiles.

-

Sample Application: Place 5-10 mg of unground TBCC powder directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

-

Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

-

Self-Validation Check: Overlay the sample spectrum with the blank background. If the 2350 cm⁻¹ CO₂ band is inverted or excessively noisy, the atmospheric compensation algorithm has failed due to environmental fluctuations. Purge the optical bench with dry nitrogen and re-acquire.

Quantitative Data Summary: FTIR

The vibrational modes of TBCC are highly sensitive to the Cu-O distances and the specific polymorph's hydrogen bonding network[2],[1].

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Assignment & Causality |

| 3447, 3358 | ν(O-H) stretching | Corresponds to ν₁(O₁-H₁)/ν₁(O₂/₃-H₂/₃) modes. Indicates distinct local environments for hydroxyl groups[2]. |

| 1644, 1631 | δ(O-H) bending | Represents strongly coordinated OH groups or tightly bound interlayer water[1]. |

| 988 – 923 | δ(Cu-O-H) bending | Specific to the Cu-OH coordination environment and highly sensitive to polymorph changes[2]. |

| 587, 516 | ν(Cu-O) stretching | Metal-oxygen lattice backbone vibrations (νs and ν₁ modes)[2],[1]. |

Data Integration & Mechanistic Insights

The true power of this characterization lies in data integration. The long-range order confirmed by the (011) and (101) planes in XRD directly correlates with the short-range O-H···Cl hydrogen bonding network observed in the 988–923 cm⁻¹ FTIR region. For instance, if TBCC is subjected to thermal decomposition (calcination at 600 °C to form high-purity CuO), the phase transformation can be monitored orthogonally: XRD will show the disappearance of the 16.15° peak and the emergence of monoclinic CuO peaks, while FTIR will show the complete eradication of the broad ~3400 cm⁻¹ -OH stretching band[3].

Mechanistic relationship between TBCC crystal structure and resulting XRD/FTIR analytical signals.

References

-

Title: (A) FTIR and (B) XRD spectra of pre-synthetized Cu₂Cl(OH)₃ Source: ResearchGate URL: 2

-

Title: Copper extraction from deep eutectic solvent as atacamite by hydrolysis method Source: DergiPark URL: 1

-

Title: Integrated Alkali Gradient pH Control Purification of Acidic Copper-Containing Etching Waste Solution and Cu₂(OH)₃Cl Conversion-Calcination Process for High-Purity CuO Source: MDPI URL: 3

Sources

Mechanistic Grounding: The Structural Complexity of Cu₂(OH)₃Cl

Application Note: Analytical Resolution of Dicopper Chloride Trihydroxide (Cu₂[OH]₃Cl) Polymorphs via Raman Spectroscopy

Target Audience: Analytical Chemists, Materials Scientists, and Conservation Researchers.

Dicopper chloride trihydroxide, Cu₂(OH)₃Cl, is a highly complex compound that crystallizes into several distinct polymorphic structures: atacamite (orthorhombic), clinoatacamite (monoclinic), botallackite (monoclinic, layered), and paratacamite (rhombohedral)[1]. Identifying these specific phases is critical for understanding reaction kinetics in materials science, evaluating catalytic precursors, and diagnosing active "bronze disease" in corrosion studies[2].

Thermodynamically, the formation of these polymorphs is governed by the Ostwald step rule. In chloride-rich environments, the least stable phase (botallackite) precipitates first. Over time, or under thermal/pressure stress, it recrystallizes into atacamite, which eventually transitions into the most thermodynamically stable end-product, clinoatacamite[3]. Paratacamite, while historically debated as a pure polymorph, is structurally distinct and often requires a secondary metal substitution (e.g., Zn or Ni) to stabilize its rhombohedral framework[4].

Because these polymorphs share identical stoichiometry, standard elemental analysis (e.g., EDS/XRF) cannot distinguish them. Raman spectroscopy bridges this analytical gap by probing the distinct vibrational modes of their crystal lattices, particularly the hydrogen-bonding networks (O-H···Cl) which vary drastically between layered and framework structures[5].

Diagnostic Raman Signatures

The Raman spectra of Cu₂(OH)₃Cl polymorphs are characterized by four primary vibrational domains[5]:

-

Lattice Modes & O-Cu-O Bending (<300 cm⁻¹): Sensitive to long-range crystal packing and structural symmetry.

-

Cu-Cl Stretching & Bending (300–450 cm⁻¹): Reflects the specific coordination environment of the chloride ions within the lattice[6].

-

Cu-O Stretching (~510 cm⁻¹): A highly conserved region across all polymorphs, useful for confirming the presence of a basic copper chloride[7].

-

O-H Deformation (700–1000 cm⁻¹) and O-H Stretching (3300–3500 cm⁻¹): The primary diagnostic regions. Variations in atomic distances (

) and hydrogen bond angles (

Quantitative Spectral Summary

To facilitate rapid phase identification, the critical Raman shifts for each polymorph are summarized below.

| Polymorph | O-Cu-O / Lattice (cm⁻¹) | Cu-Cl / Cu-O (cm⁻¹) | Primary O-H Deformation (cm⁻¹) | O-H Stretching (cm⁻¹) |

| Atacamite | 119, 148, 262 | 362, 513 | 820, 911, 975 | 3348, 3432 |

| Clinoatacamite | 139, 262 | 367, 420, 445, 511 | 817, 909, 969 | 3354 |

| Paratacamite | 125, 150 | ~360, ~510 | 732, 890, 942 | ~3350 |

| Botallackite | 115, 153, 175 | 250, 322, 400, 509 | ~800–900 (Broad) | 3422, 3505 |

Data synthesized from benchmark crystallographic and spectroscopic studies[1],[7],[3],[6].

Experimental Workflow & Logical Relationships

The following workflow illustrates the logical progression from sample acquisition to definitive polymorph identification, emphasizing the critical bifurcation between low-frequency structural confirmation and high-frequency diagnostic mapping.

Figure 1: Analytical workflow for Cu2(OH)3Cl polymorph differentiation.

Standard Operating Protocol: Raman Analysis of Cu₂(OH)₃Cl

This protocol is designed as a self-validating system. By cross-referencing low-frequency lattice modes with high-frequency O-H deformations, analysts can detect and correct for instrument-induced artifacts.

Step 1: Sample Preservation and Mounting

-

Action: Store samples in a desiccated environment (RH < 15%) prior to analysis. Mount samples on glass slides using double-sided carbon tape without mechanical polishing.

-

Causality: Cu₂(OH)₃Cl polymorphs are highly sensitive to relative humidity, which can drive oxidative hydrolysis[2]. Furthermore, botallackite is a metastable layered structure; applied mechanical pressure during polishing can induce a phase transformation, permanently altering the sample before analysis[6].

Step 2: Laser Selection and Power Modulation

-

Action: Equip the spectrometer with a 532 nm or 785 nm excitation laser. Calibrate the laser power at the sample surface to strictly less than 1.0 mW using a neutral density filter.

-

Causality: High laser power induces localized thermal heating. Because the polymorphs follow the Ostwald step rule, laser-induced heating will artificially drive the transition of metastable botallackite or atacamite into the thermodynamically stable clinoatacamite during the scan[3]. Keeping power <1 mW preserves the native polymorphic state.

Step 3: Cryogenic Spectral Acquisition (Optional but Recommended)

-

Action: For highly complex mixtures, utilize a cryogenic thermal stage to cool the sample to 77 K using liquid nitrogen. Acquire spectra from 100 cm⁻¹ to 3600 cm⁻¹.

-

Causality: At room temperature (298 K), thermal broadening causes the O-H deformation bands of atacamite (911 cm⁻¹) and clinoatacamite (909 cm⁻¹) to overlap, complicating deconvolution[7]. Cooling to 77 K restricts lattice vibrations, significantly sharpening the Raman bands and enhancing spectral resolution[5].

Step 4: Self-Validating Deconvolution

-

Action: Apply a polynomial baseline subtraction to remove background fluorescence. Fit the peaks in the 700–1000 cm⁻¹ region using Voigt profiles.

-

Validation Check: Compare the deconvoluted O-H deformation peaks against the low-frequency lattice modes. If the O-H region indicates clinoatacamite (817, 909 cm⁻¹), but the lattice region shows peaks unique to botallackite (115, 175 cm⁻¹), localized laser degradation has occurred. The analyst must move to a fresh sample region and reduce laser power further.

References

-

Raman spectroscopy of the basic copper chloride minerals atacamite and paratacamite: Implications for the study of copper, brass and bronze objects of archaeological significance. ResearchGate. 1

-

Raman spectroscopy of the basic copper chloride minerals atacamite and paratacamite: implications for the study of copper, brass and bronze objects of archaeological significance. Academia.edu. 5

-

On-Site Identification of Corrosion Products and Evaluation of the Conservation Status of Copper Alloy Artworks Using a Portable Raman Spectrometer. PMC. 7

-

New Insights into Synthetic Copper Greens: The Search for Specific Signatures by Raman and Infrared Spectroscopy for Their Characterization in Medieval Artworks. MDPI. 8

-

Raman spectroscopy of selected copper minerals of significance in corrosion. SciSpace. 3

-

Interfacial Corrosion of Copper and the Formation of Copper Hydroxychloride. IdeaExchange@UAkron. 4

-

Pressure-Induced Phase Transformation of Botallackite α-Cu2(OH)3Cl with a Two-Dimensional Layered Structure Synthesized via a Hydrothermal Strategy. ACS Publications. 6

-

New Evidence of the Relationship Between Oxidative Hydrolysis of CuCl “Bronze Disease” and Relative Humidity (RH) for Management of Archaeological Copper Alloys. ORCA - Cardiff University. 2

Sources

- 1. researchgate.net [researchgate.net]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. scispace.com [scispace.com]

- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 5. academia.edu [academia.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. On-Site Identification of Corrosion Products and Evaluation of the Conservation Status of Copper Alloy Artworks Using a Portable Raman Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Insights into Synthetic Copper Greens: The Search for Specific Signatures by Raman and Infrared Spectroscopy for Their Characterization in Medieval Artworks [mdpi.com]

Application of copper oxychloride as a catalyst in organic synthesis.

Application Note: Copper Oxychloride ( ) as a Versatile Catalyst in Modern Organic Synthesis

Executive Summary & Mechanistic Rationale

Historically recognized as a broad-spectrum agricultural fungicide and pigment, copper oxychloride (also known as tribasic copper chloride or TBCC) has recently emerged as a highly versatile, cost-effective, and green heterogeneous catalyst in advanced organic synthesis.

As a Senior Application Scientist, it is critical to understand why

-

Modulated Lewis Acidity: The chloride ligands fine-tune the Lewis acidity of the copper center, which is crucial for the initial

-activation of unsaturated substrates (such as alkynes or epoxides)[1]. -

Intrinsic Basicity: The built-in hydroxide (

) ligands act as localized, internal bases. This built-in basicity facilitates critical deprotonation steps—such as the formation of copper-acetylide intermediates—without requiring the addition of harsh, external amine bases[1].

This application note details the implementation of copper oxychloride across three primary synthetic domains:

Key Applications in Organic Synthesis

Fixation and Epoxide Coupling

The chemical fixation of greenhouse gases into value-added chemicals is a major focus of green chemistry. Copper oxychloride, when immobilized onto benzotriazolium ionic liquid-modified periodic mesoporous organosilica (

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC (Click Chemistry), copper oxychloride serves as an exceptionally stable Cu(II) pre-catalyst. Upon in situ reduction to Cu(I) by sodium ascorbate, the catalyst coordinates to the

Oxychlorination of Alkenes

In industrial-scale organic synthesis, cupric oxychloride is utilized for the oxychlorination of ethylene to 1,2-dichloroethane (a precursor to vinyl chloride). When supported on porous alumina and promoted with potassium chloride (

Quantitative Performance Data

The following table summarizes the performance metrics of copper oxychloride-based catalytic systems across different organic transformations, providing a benchmark for reaction optimization.

| Reaction Type | Catalyst System | Substrates | Reaction Conditions | Yield / Conversion | Ref |

| Epoxides + | 90°C, 0.7 MPa, 3h, Solvent-free | >94% Yield | [2],[3] | ||

| Oxychlorination | Ethylene + | Fixed bed reactor, High Temp | High Conversion | [4] | |

| CuAAC (Click) | Terminal Alkynes + Azides | Room Temp, Aqueous/Organic | >90% Yield | [1] |

Experimental Protocols (Self-Validating Workflows)

Protocol A: Solvent-Free Cycloaddition of to Epoxides

Caption: Experimental workflow for solvent-free cycloaddition of CO2 to epoxides using PMO-supported catalyst.

Step-by-Step Methodology:

-

Catalyst Loading: In a 50 mL stainless-steel autoclave equipped with a magnetic stirrer, add 0.01 mol of the target epoxide and 0.15 g of the

catalyst.-

Causality: Solvent-free conditions are utilized to maximize the collision frequency between the gaseous

and the liquid epoxide, driven by the high surface area of the mesoporous organosilica support[3].

-

-

Reactor Purging: Seal the autoclave and flush the system with pure

gas three times.-